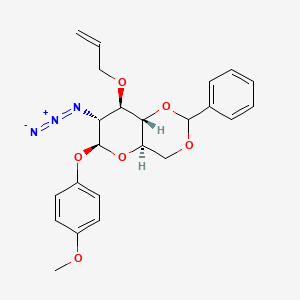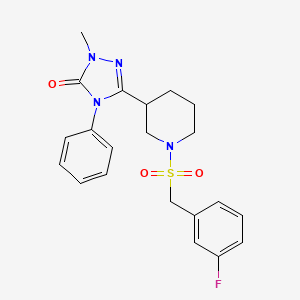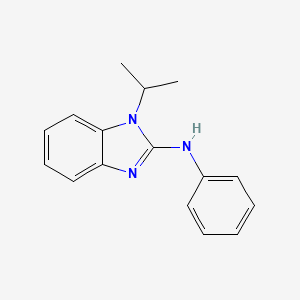![molecular formula C19H26N2O5S2 B2882858 3-[benzenesulfonyl(methyl)amino]-N-(3-hydroxypropyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 831229-62-0](/img/structure/B2882858.png)
3-[benzenesulfonyl(methyl)amino]-N-(3-hydroxypropyl)-2,4,6-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a sulfonamide, which is a class of organic compounds sharing a common functional group commonly represented as -S(=O)2-N-. Sulfonamides are often used in medicinal chemistry and they are found in many kinds of drugs, including antibiotics .
Synthesis Analysis
While specific synthesis methods for this compound are not available, sulfonamides are typically synthesized by the reaction of a sulfonyl chloride with ammonia or an amine .Molecular Structure Analysis
The molecular structure of a similar compound, 3-Amino-N-methylbenzenesulfonamide, has been reported . It’s likely that the structure of your compound would be similar, with additional functional groups attached.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For example, sulfonamides are typically solid at room temperature, and they exhibit strong absorption in the ultraviolet region of the light spectrum .Scientific Research Applications
Sulfonamide-Based Compounds in Environmental Research
Sulfonamides, due to their widespread use and persistence, have been the subject of extensive environmental studies. Research on parabens, which are esters of para-hydroxybenzoic acid and structurally related to sulfonamides, has shown their occurrence, fate, and behavior in aquatic environments. These compounds, while mainly used as preservatives, exhibit weak endocrine disrupter capabilities. Despite treatments that effectively remove them from wastewater, they remain present at low concentrations in effluents and are ubiquitous in surface waters and sediments. This persistence underscores the need for ongoing monitoring and assessment of potential health and environmental impacts of sulfonamide compounds and their derivatives (Haman, Dauchy, Rosin, & Munoz, 2015).
Degradation and Toxicity Studies
The degradation of pharmaceutical compounds, including those structurally related to sulfonamides, has been a significant area of study, particularly concerning advanced oxidation processes (AOPs). For instance, the degradation of acetaminophen (ACT) by AOPs leads to various by-products, revealing insights into the pathways and potential toxicities of similar compounds. This research highlights the need for enhanced methods to mitigate environmental impacts and understand the bioaccumulation and toxicity of sulfonamide derivatives in aquatic ecosystems (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Novel Syntheses and Applications
The synthesis of cyclic compounds containing aminobenzenesulfonamide showcases the versatility of sulfonamide derivatives in creating functional molecules and pharmaceuticals. The development of unique polyheterocyclic compounds through sequential Nicholas and Pauson-Khand reactions, as well as the production of 2-aminobenzenesulfonamide-containing cyclononyne (ABSACN) as a multifunctional click cycloalkyne agent, illustrates the potential for innovative applications in organic synthesis and drug development (Kaneda, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions could involve studying the biological activity of this compound, as sulfonamides have a broad range of biological activities, including antibacterial, diuretic, and anticonvulsant effects . It would also be interesting to study the potential of this compound as a building block in the synthesis of complex molecules.
properties
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-(3-hydroxypropyl)-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5S2/c1-14-13-15(2)19(27(23,24)20-11-8-12-22)16(3)18(14)21(4)28(25,26)17-9-6-5-7-10-17/h5-7,9-10,13,20,22H,8,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBDVCFMHROVLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N(C)S(=O)(=O)C2=CC=CC=C2)C)S(=O)(=O)NCCCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[benzenesulfonyl(methyl)amino]-N-(3-hydroxypropyl)-2,4,6-trimethylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(2,5-difluorophenyl)methanesulfonamido]phenyl}-N-(2-methoxyethyl)acetamide](/img/structure/B2882777.png)

![4-Chloro-2-[(4-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2882779.png)

![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2882784.png)
![2-[4-(Tert-butyl)anilino]-3-chloronaphthoquinone](/img/structure/B2882785.png)
![6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl methanesulfonate](/img/structure/B2882786.png)


![N-[(3-bromophenyl)(cyano)methyl]-3-ethylpyridine-4-carboxamide](/img/structure/B2882791.png)

![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-[(4-chlorophenyl)sulfonyl]pyrimidin-4-amine](/img/structure/B2882795.png)
![4-bromo-N-[2-(cyclohexen-1-yl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B2882798.png)